![molecular formula C9H10O4S B13817798 Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is a chemical compound with the molecular formula C9H10O4S It is known for its unique structure, which includes a thioether linkage and two hydroxyl groups on a methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) typically involves the reaction of 2,5-dihydroxy-4-methylthiophenol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioether linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the thioether linkage can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl groups
Substitution: Formation of new functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and thioether linkage make it a suitable candidate for probing biochemical reactions .
Medicine
Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) involves its interaction with molecular targets through its hydroxyl and thioether groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The compound can modulate enzymatic activity, alter metabolic pathways, and interact with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, [(2,5-dihydroxyphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-ethylphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-methoxyphenyl)thio]-(9CI)
Uniqueness
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H10O4S |
|---|---|
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
2-(2,5-dihydroxy-4-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H10O4S/c1-5-2-7(11)8(3-6(5)10)14-4-9(12)13/h2-3,10-11H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
GDLTTWIPUMIFIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)SCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
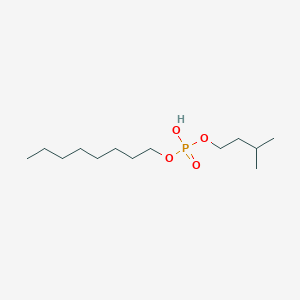
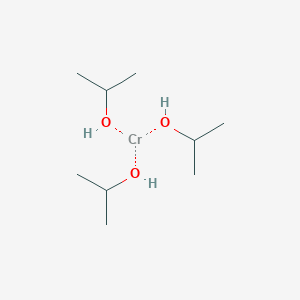
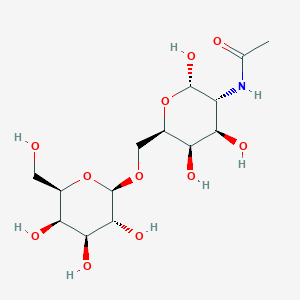
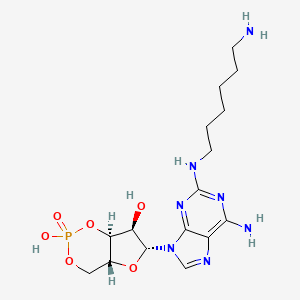
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
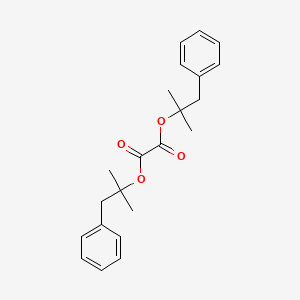
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)




![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

